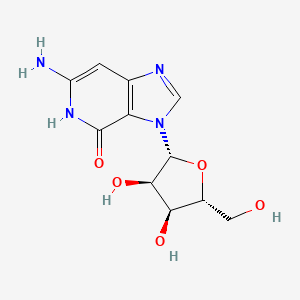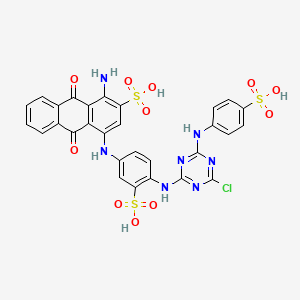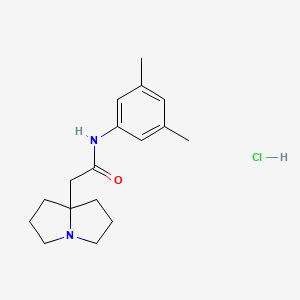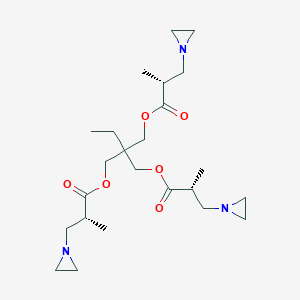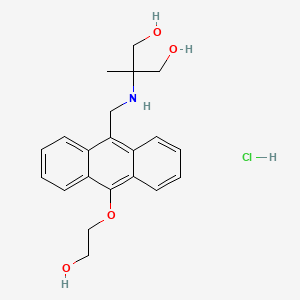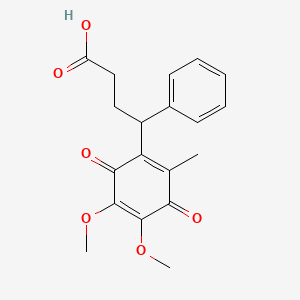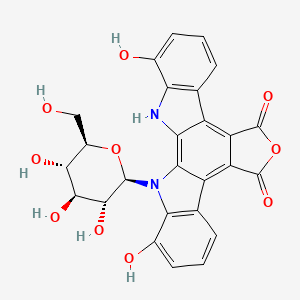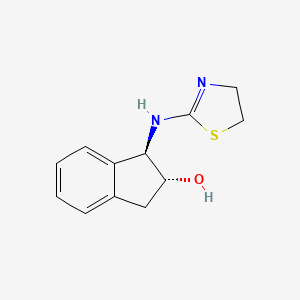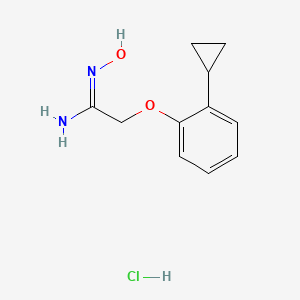
Magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Aluminum, triethyl-, reaction products with magnesium ethoxide and titanium tetrachloride” is a complex chemical entity primarily used in the field of polymer chemistry. It is a key component in the synthesis of Ziegler-Natta catalysts, which are essential for the polymerization of olefins such as ethylene and propylene . These catalysts have revolutionized the production of polyolefins, making them one of the most widely used materials in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of triethylaluminum with magnesium ethoxide and titanium tetrachloride. The process typically begins with the preparation of magnesium ethoxide, which is then reacted with titanium tetrachloride to form a magnesium-titanium complex. Triethylaluminum is subsequently added to this complex to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction is typically conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The resulting product is then purified and characterized using various analytical techniques such as FTIR, XRD, and SEM .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various oxides, reduced species, and substituted compounds. These products are often used as intermediates in further chemical processes .
Aplicaciones Científicas De Investigación
The compound has a wide range of scientific research applications, including:
Biology: The compound is used in the synthesis of various biomolecules and in the study of biological processes.
Industry: The compound is used in the production of various industrial materials, including plastics, fibers, and films
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves the activation of the titanium center in the catalyst. This activation facilitates the polymerization of olefins by creating active sites on the catalyst surface where the polymerization reaction can occur. The molecular targets and pathways involved in this process include the coordination of olefin molecules to the titanium center and the subsequent insertion of these molecules into the growing polymer chain .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other Ziegler-Natta catalysts such as those based on vanadium and chromium. These catalysts also involve the use of transition metals and organometallic compounds to facilitate the polymerization of olefins .
Uniqueness
The uniqueness of the compound lies in its high activity and selectivity in the polymerization of olefins. Compared to other Ziegler-Natta catalysts, the compound exhibits superior performance in terms of polymer yield and molecular weight distribution. Additionally, the use of magnesium ethoxide as a support material enhances the stability and efficiency of the catalyst .
Propiedades
Fórmula molecular |
C10H25AlCl4MgO2Ti |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride |
InChI |
InChI=1S/2C2H5O.3C2H5.Al.4ClH.Mg.Ti/c2*1-2-3;3*1-2;;;;;;;/h2*2H2,1H3;3*1H2,2H3;;4*1H;;/q2*-1;;;;;;;;;+2;+4/p-4 |
Clave InChI |
VAOHBMLCEKEJOZ-UHFFFAOYSA-J |
SMILES canónico |
CC[O-].CC[O-].CC[Al](CC)CC.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
